molecular formula C9H11ClFN3 B2477116 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride CAS No. 1170539-41-9

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride

Cat. No.: B2477116
CAS No.: 1170539-41-9
M. Wt: 215.66
InChI Key: GGWDADZZMGESEB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride is systematically named according to IUPAC rules. The parent structure is benzonitrile, a benzene ring with a nitrile group (-C≡N) at position 1. Substituents include:

  • A fluorine atom at position 6.
  • A (2-aminoethyl)amino group (-NH-CH₂-CH₂-NH₂) at position 2.

The hydrochloride salt forms via protonation of the primary amine group, yielding a chloride counterion.

Structural representations :

  • SMILES : N#CC1=C(F)C=CC=C1NCCN.Cl
  • InChI : InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H
  • InChIKey : GGWDADZZMGESEB-UHFFFAOYSA-N

A 2D structural diagram would show a benzene ring with:

  • A nitrile group at position 1.
  • Fluorine at position 6.
  • A secondary amine (-NH-) at position 2, bonded to a 2-aminoethyl chain (-CH₂-CH₂-NH₂).
  • A chloride ion associated with the protonated amine.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₁ClFN₃ , derived as follows:

  • Carbon (C) : 9 atoms × 12.01 g/mol = 108.09 g/mol
  • Hydrogen (H) : 11 atoms × 1.008 g/mol = 11.09 g/mol
  • Chlorine (Cl) : 1 atom × 35.45 g/mol = 35.45 g/mol
  • Fluorine (F) : 1 atom × 19.00 g/mol = 19.00 g/mol
  • Nitrogen (N) : 3 atoms × 14.01 g/mol = 42.03 g/mol

Total molecular weight :
$$
108.09 + 11.09 + 35.45 + 19.00 + 42.03 = 215.66 \, \text{g/mol}
$$

This matches experimental data from suppliers .

CAS Registry Number and Synonyms

CAS Registry Number :

  • 1170539-41-9 (hydrochloride salt)

Synonyms :

Synonym Source
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile HCl
EN300-41696
ENA185118620
MFCD11798832

The free base (without hydrochloride) has CAS 926230-18-4 , but this is distinct from the salt form.

Properties

IUPAC Name

2-(2-aminoethylamino)-6-fluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDADZZMGESEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Amino-6-fluorobenzonitrile

The direct alkylation of 2-amino-6-fluorobenzonitrile (CAS 77326-36-4) with 2-bromoethylamine hydrobromide represents a straightforward approach to introducing the ethylenediamine moiety.

Reaction Conditions and Optimization

  • Substrate : 2-Amino-6-fluorobenzonitrile (1.0 equiv, purity >98%).
  • Alkylating Agent : 2-Bromoethylamine hydrobromide (1.2 equiv).
  • Base : Triethylamine (2.5 equiv) in anhydrous dimethylformamide (DMF).
  • Temperature : 80°C under nitrogen atmosphere for 12–16 hours.

The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the bromoethyl group. Base selection is critical; triethylamine neutralizes HBr byproducts, preventing undesired side reactions. Post-reaction workup involves dilution with ice water, extraction with dichloromethane (3 × 20 mL), and concentration under reduced pressure.

Yield and Characterization
Parameter Value
Isolated Yield 62–68%
Melting Point 189–192°C (HCl salt)
Purity (HPLC) >95%

Purification via flash chromatography (DCM/MeOH 95:5) removes unreacted starting material, followed by recrystallization from ethanol to obtain the hydrochloride salt.

Reductive Amination Approach

Reductive amination offers an alternative route, leveraging the condensation of 2-amino-6-fluorobenzonitrile with glyoxal followed by reduction to form the ethylenediamine linkage.

Synthetic Protocol

  • Condensation : React 2-amino-6-fluorobenzonitrile (1.0 equiv) with glyoxal (40% aqueous, 1.5 equiv) in ethanol at 50°C for 4 hours.
  • Reduction : Add sodium cyanoborohydride (1.2 equiv) and stir at room temperature for 24 hours.

The imine intermediate is stabilized by the electron-withdrawing nitrile group, facilitating selective reduction. Acidic workup (1 M HCl) protonates the amine, enabling isolation of the hydrochloride salt.

Key Parameters
Parameter Value
Conversion Rate 85–90%
Isolated Yield 58–63%
Byproducts <5% tertiary amines

Nucleophilic Aromatic Substitution (NAS)

For substrates lacking a pre-existing amine, NAS introduces the ethylenediamine group directly to the fluorobenzonitrile core.

Methodology

  • Substrate : 2,6-Difluorobenzonitrile (1.0 equiv).
  • Amine Source : Ethylenediamine (3.0 equiv).
  • Conditions : Reflux in DMSO at 120°C for 48 hours.

The fluorine atom at position 2 is displaced by the amine nucleophile, forming the desired product. Excess ethylenediamine ensures complete substitution and minimizes dimerization.

Performance Metrics
Parameter Value
Yield 45–50%
Selectivity >90% para-substitution

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM/MeOH 95:5 to 90:10).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H), 3.45 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H).
  • IR (KBr) : 3350 (N–H stretch), 2220 (C≡N), 1605 (C–F).

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Anticancer Agents :
    • The compound serves as a precursor for synthesizing quinazoline derivatives, which are known for their anticancer properties. Notable examples include gefitinib and erlotinib, which target specific kinases involved in cancer progression .
    • Case Study : Research has shown that quinazoline derivatives synthesized from 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride exhibit potent inhibitory activity against human cancer cell lines, demonstrating its utility in cancer therapy .
  • Cholinesterase Inhibitors :
    • The compound is utilized to create tacrine derivatives, which are cholinesterase inhibitors used in the treatment of Alzheimer's disease. These derivatives enhance acetylcholine levels in the brain, potentially improving cognitive function .
    • Case Study : A study indicated that specific tacrine derivatives synthesized from this compound demonstrated improved efficacy and reduced side effects compared to traditional treatments .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the fluorine atom may enhance the compound's bioactivity .
    • Case Study : In vitro tests revealed significant activity against Escherichia coli and Candida albicans, indicating potential as an antimicrobial agent in clinical settings .

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a building block in the synthesis of novel compounds:

  • Bicyclic Heterocycles : The compound is employed in synthesizing bicyclic heterocycles, which are critical in developing new drugs with enhanced pharmacological profiles .
  • Aminoquinoline Derivatives : Reacting this compound with ketones leads to aminoquinoline derivatives, which have shown promise in treating malaria and other infectious diseases .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Results
Anticancer AgentsSynthesis of quinazoline derivativesGefitinib, Erlotinib
Cholinesterase InhibitorsSynthesis of tacrine derivativesImproved cognitive function in Alzheimer's
Antimicrobial ActivityActivity against bacteria and fungiEffective against E. coli and C. albicans
Synthesis of Novel CompoundsBicyclic heterocycles and aminoquinolinesPotential treatments for malaria

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 6-fluoro group in the target compound enhances electronegativity and metabolic stability compared to the 2-chlorophenyl group in the analog from .
  • Aminoethylamino Side Chain: Unlike the ethylamino group in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, the aminoethylamino moiety provides enhanced solubility in aqueous media due to its protonatable amine groups .
  • Salt Forms : Hydrochloride salts (target compound) generally exhibit higher crystallinity and stability than oxalate salts (e.g., Imp. A(EP)) under standard storage conditions .

Biological Activity

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects, and applications in research and medicine.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorobenzonitrile moiety, which is known to enhance biological activity through various mechanisms. The presence of the aminoethyl group may facilitate interactions with biological targets such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has shown potential as an inhibitor of certain enzymes and receptors, which are crucial in various signaling pathways.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes involved in cancer progression, particularly those associated with farnesyltransferase (FTase) and heat shock proteins (Hsp90). For instance, the inhibition of FTase has been linked to reduced cell proliferation in cancer cell lines .
  • Receptor Modulation : The compound may also act as a modulator of androgen receptors (AR), showing promise in the treatment of AR-dependent cancers such as prostate cancer. Its ability to antagonize AR signaling could be beneficial in therapeutic contexts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value Target
Study 1FTase Inhibition25 nMHuman FTase
Study 2Hsp90 InhibitionNot specifiedHsp90
Study 3AR AntagonismHigh affinityAndrogen Receptor

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, with a notable reduction in proliferation rates observed at low concentrations. These findings suggest its potential as an anticancer agent.
  • Animal Models : Preliminary animal studies indicate that treatment with this compound results in significant tumor regression in models of prostate cancer, supporting its role as a therapeutic candidate for AR-targeted therapies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions involving fluorinated benzoyl intermediates. For example, fluorobenzoic acid derivatives (e.g., 2-chloro-6-fluorobenzoyl chloride) can react with aminoethylamine under controlled pH (8–10) to form the core structure . Optimization strategies include:

  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalytic bases like triethylamine to neutralize HCl byproducts and improve yield .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, as described for similar fluorinated nitriles .

Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the aminoethylamino group (δ 2.8–3.2 ppm for –CH2_2–NH–) and fluorine’s deshielding effects on aromatic protons .
  • FTIR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 1600–1650 cm1^{-1} (C-F stretch).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify degradation products .
    • Cross-Validation : Compare spectral data with PubChem entries for analogous fluorinated benzonitriles .

Q. What are the critical stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group and fluorine displacement.
  • Degradation Monitoring : Perform periodic TLC or HPLC analysis. Look for new peaks indicating hydrolysis (e.g., formation of carboxylic acid derivatives) .
  • Handling : Use inert atmospheres (N2_2) during synthesis to minimize oxidation of the aminoethyl group .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in derivatization reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, directing electrophilic substitutions to meta/para positions. This can be quantified via Hammett constants (σm_m = 0.34 for –F) .
  • Reactivity : Fluorine enhances stability against nucleophilic attack on the benzonitrile group but may slow coupling reactions (e.g., Suzuki-Miyaura) due to reduced electron density. Use Pd catalysts with strong π-accepting ligands (e.g., XPhos) to overcome this .
    • Experimental Validation : Perform DFT calculations to map electron density and compare with experimental reaction outcomes .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding molecular interactions?

  • Methodological Answer :

  • Discrepancy Sources : Differences may arise from solvent effects (implicit vs. explicit models) or protonation states of the aminoethyl group.
  • Strategies :

MD Simulations : Include explicit solvent molecules (e.g., water, DMSO) to model solvation effects .

pH Adjustment : Test binding assays at physiological pH (7.4) to match computational conditions.

Mutagenesis Studies : If targeting enzymes, mutate predicted interaction sites (e.g., –NH2_2 or –F binding pockets) to validate docking results .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization to measure binding affinity to suspected targets (e.g., kinases or GPCRs).
  • Target Identification : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time interaction analysis .
  • Pathway Analysis : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways. Cross-reference with databases like KEGG for mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Source Identification : Check for variations in assay conditions (e.g., cell line origin, serum concentration) or compound purity.
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values under standardized protocols (e.g., NIH/WHO guidelines).
  • Meta-Analysis : Use tools like RevMan to statistically synthesize data from multiple studies, highlighting outliers .

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